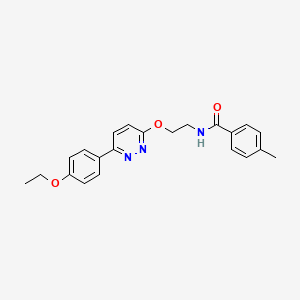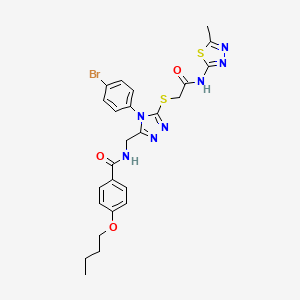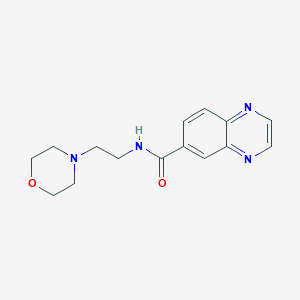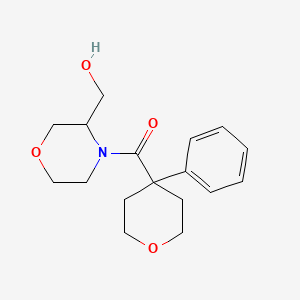![molecular formula C19H16N2O3S3 B2938109 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896359-48-1](/img/structure/B2938109.png)
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H16N2O3S3 and its molecular weight is 416.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has shown significant electrophysiological activity, potentially comparable to known selective class III agents like sematilide, indicating the potential for cardiac arrhythmia management. This emphasizes the versatility of the sulfonamide group for producing class III electrophysiological activity in benzamide derivatives (Morgan et al., 1990).
Antimalarial and Antiviral Potential
A study on N-(phenylsulfonyl)acetamide derivatives revealed their promising in vitro antimalarial activity, characterized by their ADMET properties, and theoretical calculations suggested a high tendency for electron transfer, indicating potential utility in treating malaria and even exploring applications against COVID-19 through molecular docking studies (Fahim & Ismael, 2021).
Chemical Synthesis and Metal Complex Formation
Research involving the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd highlighted its application in the formation of novel compounds through cyclization reactions, indicating potential for developing new chemical entities with unique properties (Adhami et al., 2012).
Development of Anticonvulsants
The preparation of sultone oximes and their derivatives, important intermediates for drugs like zonisamide, underscores the utility of sulfonamide derivatives in the synthesis of anticonvulsant medications (Arava et al., 2007).
Exploring Carbonic Anhydrase Inhibition
A library of sulphonamides was synthesized to evaluate their inhibitory potency towards human carbonic anhydrase isoforms, showing preference for isoforms II and XII. This study indicates the potential therapeutic applications of these compounds in managing conditions related to carbonic anhydrase activity (Distinto et al., 2019).
Gelation Behavior and Molecular Interactions
The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior highlighted the impact of methyl functionality and non-covalent interactions, presenting applications in the field of material science for developing novel gelators (Yadav & Ballabh, 2020).
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h1,5-10,12H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUBWLLMNOGYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)





![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)